(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core, a benzodioxole group, and a fluorophenyl group
Properties
Molecular Formula |
C17H10FNO3S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10FNO3S2/c18-11-2-1-3-12(8-11)19-16(20)15(24-17(19)23)7-10-4-5-13-14(6-10)22-9-21-13/h1-8H,9H2/b15-7- |
InChI Key |
ZTOLLFZMCWMMSG-CHHVJCJISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include thionyl chloride, sodium hydride, and palladium catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorophenyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
Scientific Research Applications
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
